molecular formula C7H13BrO B12566936 1-Bromo-1-methoxy-4-methylpent-1-ene CAS No. 309263-55-6

1-Bromo-1-methoxy-4-methylpent-1-ene

Cat. No.: B12566936
CAS No.: 309263-55-6
M. Wt: 193.08 g/mol
InChI Key: ATQJYUTWBXTHAR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 1.72 ppm (3H, singlet) : Methyl group at C4.
  • **δ 3.41 ppm

Properties

CAS No.

309263-55-6

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-1-methoxy-4-methylpent-1-ene

InChI

InChI=1S/C7H13BrO/c1-6(2)4-5-7(8)9-3/h5-6H,4H2,1-3H3

InChI Key

ATQJYUTWBXTHAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylpent-1-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 1-Bromo-1-methoxy-4-methylpent-1-ene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-1-methoxy-4-methylpent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-1-methoxy-4-methylpent-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Aromatic Bromo-Alkoxy Compounds
  • 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1):

    • Features a bromine atom and ethoxy group on an aromatic ring.
    • The aromatic system stabilizes the molecule, reducing reactivity in elimination reactions compared to aliphatic analogs.
    • Applications: Used in agrochemical intermediates due to its stability and electron-withdrawing effects .
  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Crystal Data: Mr = 335.17): Combines a bromo-methoxy aromatic system with a conjugated enone fragment. The extended conjugation enhances UV absorption and photostability, relevant in pharmaceuticals or materials science .
(b) Aliphatic Bromo-Alkoxy Compounds
  • 1-Bromo-1-methoxy-4-methylpent-1-ene: The aliphatic chain and terminal alkene promote reactivity in radical or electrophilic addition reactions.

Key Observations :

  • Aliphatic bromo-alkoxy compounds like 1-Bromo-1-methoxy-4-methylpent-1-ene exhibit higher volatility and faster elimination kinetics than aromatic analogs due to weaker C-Br bonds .
  • Aromatic derivatives prioritize substitution over elimination, leveraging resonance stabilization .

Physical Properties and Stability

  • Molecular Weight Trends :

    • Aromatic bromo-alkoxy compounds (e.g., Mr = 335.17 in ) generally have higher molecular weights than aliphatic analogs due to aromatic rings and additional substituents.
    • 1-Bromo-1-methoxy-4-methylpent-1-ene likely has a lower boiling point (~150–180°C estimated) compared to aromatic derivatives (>200°C).
  • Thermal Stability :

    • Aliphatic bromo-alkenes are prone to decomposition under heat or light, requiring storage in dark, cool conditions.
    • Aromatic bromo compounds (e.g., 4-Bromo-2-ethyl-1-methoxybenzene) demonstrate greater thermal resilience due to delocalized π-electrons .

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